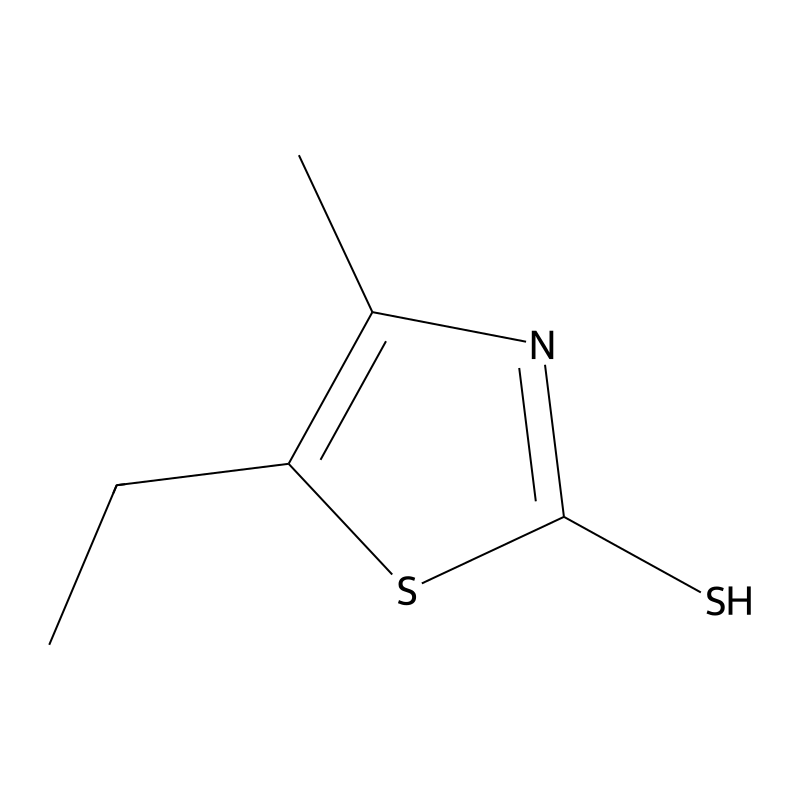

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione is a heterocyclic compound characterized by a thiazole ring structure. Its molecular formula is , and it has a molecular weight of approximately 143.21 g/mol. The compound features a thiazole moiety substituted with an ethyl group at the 5-position and a methyl group at the 4-position, contributing to its unique chemical properties and potential biological activities.

- Nucleophilic substitutions: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation reactions: It can undergo condensation with aldehydes or ketones to form thiazolidine derivatives.

- Cyclization reactions: It may also participate in cyclization to form more complex heterocycles.

The reactivity of this compound is largely influenced by the electron-donating properties of the ethyl and methyl groups attached to the thiazole ring.

Compounds containing thiazole rings, including 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione, exhibit a range of biological activities:

- Antimicrobial properties: Thiazole derivatives have been reported to possess antibacterial and antifungal activities.

- Anticancer potential: Some studies suggest that thiazole compounds may inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory effects: Certain thiazoles have shown promise in reducing inflammation in various biological models.

The specific biological activities of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione require further investigation to establish its therapeutic potential.

The synthesis of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione can be achieved through several methods:

- One-pot synthesis: A method involving ethyl acetoacetate and N,N-diethylthiourea has been reported to yield this compound efficiently under mild conditions with a relatively high yield (around 75%) .

- Traditional methods: Historically, the synthesis involved multiple steps from disubstituted thioureas and β-keto esters, which were less efficient compared to modern one-pot approaches.

- Alternative synthetic routes: Other methods may involve the reaction of appropriate thioamide precursors with alkylating agents or other electrophiles to introduce the ethyl and methyl substituents.

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.

- Agriculture: Its potential anti-fungal properties could be explored for use in agricultural fungicides.

Interaction studies involving 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione are crucial for understanding its mechanism of action. Such studies may include:

- Binding affinity assays: To determine how well the compound interacts with specific biological targets such as enzymes or receptors.

- In vitro studies: Assessing its effects on cell lines to evaluate cytotoxicity and therapeutic efficacy.

These studies will provide insight into the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Methylthiazole | Thiazole ring with a methyl group at position 4 | Lacks ethyl substitution; simpler structure |

| 5-Ethylthiazole | Thiazole ring with an ethyl group at position 5 | No methyl group; different biological activity |

| 4-Ethylthiazole | Ethyl substitution at position 4 | Different position of ethyl affects reactivity |

| 5-Methylthiazolidine | Thiazolidine derivative with methyl substitution | Exhibits different biological properties |

These compounds highlight the structural diversity within thiazole derivatives and underscore the unique characteristics of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione that may contribute to its distinct biological activities.